N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
This compound features a fused benzothieno[2,3-d]pyrimidinone core with a tetrahydro ring system, a sulfanyl (-S-) linker, and an acetamide group substituted with a 3,4-difluorophenyl moiety.
Properties
Molecular Formula |
C18H15F2N3OS2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H15F2N3OS2/c19-12-6-5-10(7-13(12)20)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24) |
InChI Key |
CCAQVPVKWYSEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl moiety and a tetrahydrobenzothieno-pyrimidine core. Its molecular formula is with a molecular weight of approximately 431.38 g/mol. The presence of the difluorophenyl group may enhance its lipophilicity and biological activity compared to other similar compounds.
Research indicates that compounds with similar structures often exhibit various mechanisms of action including:
- Enzyme Inhibition : Many pyrimidine derivatives inhibit specific enzymes involved in cell signaling pathways.
- Receptor Modulation : Compounds like this may act as modulators for certain receptors which are crucial in cellular communication and function.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, which share structural similarities with the target compound. Results indicated moderate activity against a range of bacterial and fungal strains, suggesting potential for further exploration in this area .
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Triazole Derivatives | Moderate | Bacterial and Fungal Strains |
Antitumor Activity
In vitro studies have demonstrated that similar benzothieno-pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Case Study 1: Anticancer Properties
- A derivative similar to N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide was tested in a study involving various cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent.
-
Case Study 2: Antimicrobial Efficacy
- Another study focused on a related compound demonstrated promising results against resistant strains of bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis.
Safety and Toxicity
While initial studies indicate promising biological activity, safety assessments are crucial. The compound's toxicity profile has not been extensively studied; however, related compounds often require thorough testing for cytotoxicity and potential side effects before clinical application.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Case Study: Molecular Docking Studies
A study conducted using molecular docking simulations demonstrated that this compound exhibits significant binding affinity to the active site of 5-LOX. The results suggested that further structural optimization could enhance its efficacy as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. Preliminary research indicates that it may inhibit tumor growth through various mechanisms.
Case Study: Antitumor Activity Evaluation
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Emerging research suggests that N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may possess antimicrobial activity against various pathogens.
Case Study: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains and fungi. The results indicated notable inhibitory effects, warranting further investigation into its potential as an antimicrobial agent .
Synthesis and Optimization
The synthesis of N-(3,4-difluorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been achieved through straightforward chemical reactions involving commercially available reagents.
Synthesis Pathway
The synthesis typically involves:
- Formation of the benzothieno-pyrimidine core.
- Introduction of the difluorophenyl group.
- Final acetamide formation through acylation reactions.
This synthetic route allows for the generation of various analogs for structure-activity relationship studies .
Summary Table of Applications
Comparison with Similar Compounds
Benzothieno[2,3-d]pyrimidinone Derivatives
- Compound A (): Replaces the tetrahydro ring with a hexahydro system and substitutes the 3,4-difluorophenyl with a 4-[(2,6-dimethylpyrimidinyl)sulfamoyl]phenyl group. This modification increases steric bulk, reducing solubility (logP ≈ 4.2 vs. 3.8 for the target compound) but may enhance selectivity for kinase isoforms .
- Compound B (): Features a 3-phenyl group on the benzothieno[2,3-d]pyrimidinone core and a difluoromethylsulfanylphenyl acetamide. The phenyl group enhances π-π stacking in hydrophobic pockets, while the difluoromethylsulfanyl group improves oxidative stability compared to the target’s unmodified sulfanyl .
Alternative Heterocyclic Scaffolds
- Compound C (): Replaces the benzothieno[2,3-d]pyrimidinone with a cyclopenta[d]pyrimidinone core. -10.5 kcal/mol for the target compound) .
Substituent Variations
Acetamide Modifications
- Compound D (): Substitutes the 3,4-difluorophenyl with a 4-methylphenyl group. 92 Ų for the target) .
Fluorination Patterns
- Compound F (): A simpler analog, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, lacks the heterocyclic core but retains the 3,4-difluorophenyl group. Its crystal structure reveals a dihedral angle of 65.2° between aromatic rings, suggesting constrained conformational flexibility compared to the target compound’s fused system .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorinated derivatives (Target, B, F) exhibit lower solubility but improved membrane permeability.
- The benzothieno[2,3-d]pyrimidinone core increases molecular weight and logP compared to simpler acetamides (Compound F).
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Key Reaction Parameters :
- Temperature : Maintain 60–80°C during nucleophilic substitution steps to ensure proper activation of the sulfanyl group .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance solubility of aromatic moieties .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product (>95%) .
- Monitoring : Track reaction progress using thin-layer chromatography (TLC, Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question
Q. What spectroscopic and crystallographic methods are essential for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for the difluorophenyl (δ 7.2–7.8 ppm) and tetrahydrobenzothieno-pyrimidine (δ 2.5–3.5 ppm for aliphatic protons) groups. Compare experimental shifts with DFT-predicted values .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ (e.g., m/z 424.1) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrimidine moieties) .
Advanced Question
Q. How can computational tools like DFT elucidate reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Reaction Pathway Modeling :
- Solvent Effects : Simulate solvent interactions (e.g., DMF’s role in stabilizing intermediates) using implicit solvation models (e.g., SMD) .
- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants derived from HPLC monitoring) .
Advanced Question
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer:
- Comparative Assays :
- Perform parallel enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays under standardized conditions (pH, temperature, serum concentration) .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with methoxyphenyl) to isolate activity-contributing groups .
- Mechanistic Profiling : Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC50 values .
Advanced Question
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for therapeutic applications?
Methodological Answer:
- Targeted Modifications :
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzothieno-pyrimidine ring to enhance electrophilicity and target binding .
- Side Chain Variations : Replace the acetamide sulfur with selenium to assess redox activity impacts .
- In Silico Screening : Use virtual libraries (e.g., ZINC15) to prioritize derivatives with favorable ADME properties (SwissADME predictions) .
Advanced Question
Q. What methodological approaches evaluate the pharmacokinetic profile in preclinical studies?
Methodological Answer:
- In Vitro Models :
- Hepatic Microsomes : Measure metabolic stability (half-life >1 hour indicates suitability for in vivo studies) .
- Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- In Vivo Profiling :
- Administer via intravenous/oral routes in rodents. Use LC-MS/MS to quantify plasma concentrations and calculate AUC, CL, and Vd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
